Lipophilicity Comparison: Measured LogP of 2-(1-Piperidinyl)-1H-benzimidazole vs. Morpholine and Piperazine Analogs
The experimental LogP value for 2-(1-piperidinyl)-1H-benzimidazole is 3.47, indicating higher lipophilicity compared to its morpholine and piperazine counterparts . While exact experimental LogP values for the closest analogs are not collocated in a single source, class-level inference based on established structure-property relationships and computational predictions consistently indicates that replacing the piperidine with a morpholine ring reduces LogP by approximately 1.0-1.5 units, and a piperazine ring, depending on N-substitution, can reduce it by a similar or greater magnitude due to increased polarity and hydrogen bond capacity [1]. This difference is crucial for optimizing passive membrane permeability, blood-brain barrier penetration, and target engagement in intracellular or CNS-related assays [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.47 |
| Comparator Or Baseline | 2-(morpholin-4-yl)-1H-benzimidazole and 2-(piperazin-1-yl)-1H-benzimidazole (predicted LogP values are typically lower, e.g., ~1.5-2.5) |
| Quantified Difference | Estimated increase of >1 LogP unit for the target compound |
| Conditions | Experimental determination from vendor datasheet for target compound ; comparative inference based on general principles of substituent hydrophobicity [1]. |
Why This Matters
This quantifiable difference in lipophilicity directly impacts compound behavior in assays involving cellular penetration, bioavailability, and off-target binding, making the target compound the preferred choice for applications where increased membrane permeability is required.
- [1] Meanwell, N. A. (2011). Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety. Chemical Research in Toxicology, 24(9), 1420-1456. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
